Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
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Overview
Description
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a compound with the molecular formula C19H31NO9 and a molecular weight of 417.45 . It is extensively used in the field of biomedicine, particularly in the study of glycosylation mechanisms and the development of innovative pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: CCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C .Physical and Chemical Properties Analysis
This compound has a molecular weight of 417.45 and a molecular formula of C19H31NO9 . The InChI Key is VWZQHRQPSJCOMU-FVVUREQNSA-N .Scientific Research Applications
Solid-Phase Synthesis of Glycopeptides
This compound has been utilized in the solid-phase synthesis of glycopeptides. For example, it's used for O-glycosylating resin-bound protected peptides having a serine residue with a free hydroxyl group. This method enables the efficient synthesis of 2-acetamido-2-deoxy-D-glucopyranosyl peptides after specific cleavage and deacetylation processes, demonstrating its utility in peptide modification and the synthesis of complex glycopeptides (Hollósi et al., 1991).
Preparation of Glycosyl Chloride
Another significant application is in the preparation of glycosyl chloride derivatives, serving as key intermediates in the synthesis of various glycosides and oligosaccharides. The process involves specific N-acetylation followed by treatment with acetyl chloride to yield 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride, showcasing its role in facilitating the synthesis of complex carbohydrates (Horton, 2003).
Glycosylation in Carbohydrate Synthesis
It also plays a crucial role in the synthesis of glycosidic bonds in carbohydrates. The compound is employed in the glycosylation process to create complex saccharide structures, serving as potential inhibitors for enzymes such as N-acetylglucosaminyl-transferase V. This application is pivotal in the development of molecules with specific biological activities, including potential therapeutic agents (Khan & Matta, 1993).
Synthesis of Chitobiose Derivatives
Additionally, this compound has been utilized in the synthesis of chitobiose derivatives, demonstrating its versatility in creating diverse glycosidic linkages for the study of carbohydrate-based interactions in biological systems (Warren & Jeanloz, 1977).
Contribution to Glycopeptide and Glycoprotein Synthesis
Moreover, it contributes to the synthesis of glycopeptides and glycoproteins, which are essential for studying protein-carbohydrate interactions, a key aspect of cellular communication and pathogen recognition processes. The ability to synthesize complex glycoconjugates using this compound aids in the development of vaccines, therapeutic agents, and diagnostic tools (Shaban & Jeanloz, 1971).
Mechanism of Action
Target of Action
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside primarily targets pathogenic enzymes . These enzymes play a crucial role in the growth and activity of pathogenic organisms, making them a key target for therapeutic interventions .
Mode of Action
This compound interacts with its targets through its distinctive molecular arrangement . It unleashes a targeted assault on pathogenic enzymes, effectively thwarting their growth and activity . This interaction results in the inhibition of the enzymes, thereby disrupting the normal functioning of the pathogenic organisms .
Biochemical Pathways
It is known to play a significant role in thescrutiny of glycosylation mechanisms . Glycosylation is a critical biological process that involves the addition of a carbohydrate to a protein. Disruptions in this process can lead to various diseases .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of pathogenic enzymes . This inhibition disrupts the growth and activity of the pathogenic organisms, thereby exerting its therapeutic effects .
Future Directions
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is an important compound in the realm of biomedicine, particularly in the study of glycosylation mechanisms and the development of innovative pharmaceuticals . Its potential in combating a variety of diseases, including insidious bacterial and viral infections, suggests promising future directions .
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-pentoxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO9/c1-6-7-8-9-25-19-16(20-11(2)21)18(28-14(5)24)17(27-13(4)23)15(29-19)10-26-12(3)22/h15-19H,6-10H2,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZQHRQPSJCOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402019 |
Source
|
Record name | AC1N7QGJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146288-30-4 |
Source
|
Record name | AC1N7QGJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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